Methoprotryne
Overview
Description
Methoprotryne is a synthetic triazine herbicide primarily used to control annual and perennial grasses in various crops. It is known for its selective action, being absorbed through roots and foliage and translocated within the plant. This compound inhibits photosynthesis by targeting the photosystem II receptor site, making it effective in weed control .
Mechanism of Action
Target of Action
Methoprotryne is a selective herbicide that primarily targets the photosystem II receptor site in plants . This receptor site plays a crucial role in the photosynthesis process, which is essential for the growth and survival of plants.
Mode of Action
This compound acts as a photosynthetic electron transport inhibitor at the photosystem II receptor site . It is absorbed through the roots and foliage of plants and is then translocated throughout the plant . By inhibiting electron transport, this compound disrupts the photosynthesis process, leading to the eventual death of the plant.
Result of Action
The molecular and cellular effects of this compound’s action result in the disruption of photosynthesis, leading to energy depletion and eventual plant death . On a cellular level, the inhibition of electron transport in photosystem II disrupts the balance of energy production and consumption, leading to cellular damage and death.
Biochemical Analysis
Biochemical Properties
Methoprotryne functions as a selective herbicide, absorbed through the roots and foliage of plants. It is translocated within the plant and acts as a photosynthetic electron transport inhibitor at the photosystem II receptor site . This inhibition disrupts the photosynthetic process, leading to the death of the targeted weeds. This compound interacts with various biomolecules, including enzymes involved in the photosynthetic pathway. Specifically, it binds to the D1 protein in the photosystem II complex, preventing the transfer of electrons and ultimately halting the production of ATP and NADPH, which are crucial for plant growth .
Cellular Effects
This compound’s primary cellular effect is the inhibition of photosynthesis in plant cells. By binding to the D1 protein in the photosystem II complex, this compound disrupts the electron transport chain, leading to a decrease in ATP and NADPH production . This disruption affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The lack of ATP and NADPH results in reduced energy availability, impairing the plant’s ability to synthesize essential biomolecules and ultimately leading to cell death .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the D1 protein in the photosystem II complex. This binding inhibits the transfer of electrons from water to plastoquinone, a crucial step in the photosynthetic electron transport chain . The inhibition of electron transfer prevents the formation of a proton gradient across the thylakoid membrane, which is necessary for ATP synthesis. Additionally, the reduction in NADPH levels affects the Calvin cycle, further impairing the plant’s ability to fix carbon dioxide and produce glucose .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound on plants can be observed over time. Initially, the herbicide is absorbed and translocated within the plant, leading to the inhibition of photosynthesis. Over time, the lack of ATP and NADPH results in a decline in cellular function and growth . This compound is relatively stable under normal conditions, but it can degrade over time, especially when exposed to environmental factors such as light and temperature . Long-term exposure to this compound can lead to persistent inhibition of photosynthesis and eventual plant death .
Dosage Effects in Animal Models
Studies on the dosage effects of this compound in animal models have shown that the herbicide can have varying impacts depending on the concentration used. At low doses, this compound may not exhibit significant toxic effects, but higher doses can lead to adverse outcomes . In animal models, high doses of this compound have been associated with toxicity, including potential damage to the liver and kidneys .
Metabolic Pathways
This compound is involved in metabolic pathways related to its degradation and detoxification. In plants, the herbicide is metabolized through processes such as hydroxylation and conjugation with glutathione . These metabolic pathways help to detoxify this compound and reduce its phytotoxic effects. Enzymes such as cytochrome P450 monooxygenases and glutathione S-transferases play a crucial role in the metabolism of this compound, facilitating its breakdown and elimination from the plant .
Transport and Distribution
This compound is transported and distributed within plants through the xylem and phloem . After absorption through the roots and foliage, the herbicide is translocated to various parts of the plant, including the leaves and stems. The distribution of this compound within the plant is influenced by factors such as the plant’s vascular system and the presence of transport proteins . The herbicide’s ability to move within the plant allows it to effectively target and inhibit photosynthesis in different tissues .
Subcellular Localization
This compound’s subcellular localization is primarily within the chloroplasts, where it exerts its inhibitory effects on the photosystem II complex . The herbicide’s targeting to the chloroplasts is facilitated by its chemical structure, which allows it to interact with the thylakoid membranes. Within the chloroplasts, this compound binds to the D1 protein in the photosystem II complex, disrupting the electron transport chain and inhibiting photosynthesis . This subcellular localization is critical for the herbicide’s mode of action and its effectiveness in controlling weeds .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methoprotryne is synthesized through a series of chemical reactions involving triazine derivativesThe reaction conditions often require controlled temperatures and the use of solvents to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using similar reaction pathways as in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization and distillation. The production facilities are equipped with reactors and separation units to handle the synthesis and purification processes efficiently .
Chemical Reactions Analysis
Types of Reactions: Methoprotryne undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding amines.
Substitution: this compound can undergo nucleophilic substitution reactions, where the methoxypropyl or methylthio groups are replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under controlled temperatures and solvent conditions
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted triazine derivatives
Scientific Research Applications
Methoprotryne has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the determination of triazine herbicides in environmental samples.
Biology: Studied for its effects on photosynthesis and plant physiology.
Medicine: Investigated for its potential use in developing herbicide-resistant crops.
Industry: Applied in agricultural practices for weed control in crops such as cereals, alfalfa, and flax
Comparison with Similar Compounds
Methoprotryne is compared with other triazine herbicides such as atrazine, simazine, and propazine. While all these compounds share a similar mode of action, this compound is unique in its specific substituents, which confer distinct physicochemical properties and selectivity. For instance:
Atrazine: Similar mode of action but different substituents, leading to variations in environmental persistence and toxicity.
Simazine: Less selective compared to this compound, with broader weed control spectrum.
Propazine: Similar to atrazine but with different agricultural applications
This compound’s unique chemical structure allows for specific applications and advantages in certain agricultural settings, making it a valuable tool in weed management .
Properties
IUPAC Name |
4-N-(3-methoxypropyl)-6-methylsulfanyl-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N5OS/c1-8(2)13-10-14-9(12-6-5-7-17-3)15-11(16-10)18-4/h8H,5-7H2,1-4H3,(H2,12,13,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDUIUBPJPOKOMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC(=NC(=N1)NCCCOC)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N5OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2040286 | |
Record name | Methoprotryne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2040286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless solid; [HSDB] | |
Record name | Methoprotryne | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/6035 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Solubility |
320 mg/l water @ 20 °C, 450 g/l acetone @ 20 °C, 650 g/l dichloromethane @ 20 °C, 5 g/l hexane @ 20 °C, For more Solubility (Complete) data for METHOPROTRYNE (7 total), please visit the HSDB record page. | |
Record name | METHOPROTRYNE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1728 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.186 g/cu cm @ 20 °C | |
Record name | METHOPROTRYNE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1728 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000028 [mmHg], 2.85X10-7 mm Hg @ 20 °C | |
Record name | Methoprotryne | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/6035 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | METHOPROTRYNE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1728 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Inhibits photosynthesis., ... Their chief mode of action appears to involve carbohydrate metabolism. The chlorinated s-triazines inhibit starch accumulation by blocking the prodn of sugars. Similar behavior has been shown for the methoxy & methylthio-s-triazines. It has been reported that the s-triazines affect the tricarboxylic acid cycle with activation of phospho-phenyl pyruvate-carboxylase causing the disappearance of sucrose & glyceric acid with the formation of aspartic & malic acids. /s-Triazines/, SINCE CHLOROSIS IS THE FIRST SIGN OF THE EFFECT OF TRIAZINES ON PLANTS, INTERFERENCE WITH CARBON DIOXIDE ASSIMILATION & SUGAR FORMATION CAN BE EXPECTED. STUDIES SHOWING THAT HILL REACTION IS INHIBITED CONFIRMED THIS. /TRIAZINES/ | |
Record name | METHOPROTRYNE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1728 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
CRYSTALLINE SOLID, Colorless powder | |
CAS No. |
841-06-5 | |
Record name | Methoprotryne | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=841-06-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Methoprotryne [BSI:ISO] | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000841065 | |
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Record name | Methoprotryne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2040286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methoprotryne | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.513 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | METHOPROTRYNE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31X54QGQ17 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | METHOPROTRYNE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1728 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
68-70 °C | |
Record name | METHOPROTRYNE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1728 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Methoprotryne?
A: this compound, like other triazine herbicides, acts by inhibiting photosynthesis. [, , ] While the provided research doesn't delve into the precise molecular interactions, it's widely established that triazines bind to the D1 protein in photosystem II, disrupting electron transport and ultimately inhibiting plant growth. [, , ]
Q2: Can you elaborate on the analytical methods used to detect and quantify this compound?
A2: Several analytical methods have been employed to study this compound. These include:
- Adsorptive Stripping Voltammetry: This electrochemical technique has proven effective in determining this compound concentrations at nanomolar levels. The method utilizes the adsorption of this compound onto a hanging mercury drop electrode, followed by voltammetric detection. []
- Gas Chromatography: Coupled with a nitrogen-phosphorus detector (NPD), gas chromatography enables the simultaneous determination of this compound and other triazine herbicides in complex matrices like maize. This method involves extraction with acetonitrile and a cleanup step using a strong cation-exchange (SCX) solid-phase extraction cartridge. []
- Gas Chromatography/Mass Spectrometry (GC/MS): This technique offers high sensitivity and selectivity for analyzing this compound residues in various matrices, including forage and milk. []
Q3: What are the environmental implications of using this compound?
A: While effective in controlling weeds, the use of this compound raises concerns about its environmental fate and potential impact. The research highlights the adsorption of this compound by soil humic acids, indicating its potential for persistence in the environment. [] Further studies are crucial to assess its long-term effects on soil and water systems.
Q4: Does the structure of this compound influence its herbicidal activity?
A: The structure of triazine herbicides, including this compound, plays a crucial role in their activity. [, ] While specific Structure-Activity Relationship (SAR) data for this compound isn't provided in these papers, research suggests that modifications to the substituents on the triazine ring can significantly impact their binding affinity to the D1 protein, thereby affecting their herbicidal potency and selectivity. [, ]
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